molecular formula C17H16N2O2S B8787727 3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1186501-97-2

3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8787727
Key on ui cas rn: 1186501-97-2
M. Wt: 312.4 g/mol
InChI Key: MEIZQDAQFQGTJI-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

A round bottom flask under a nitrogen atmosphere was charged with magnesium turnings (155 mg, 6.38 mmol) and dry ether (5 mL). Bromocyclobutane (340 mg, 2.52 mmol) was added, followed by 1,2-dibromoethane (50 μL) and refluxing was observed after a few minutes of stirring. This mixture was then warmed back to reflux for 5 hours and then allowed to cool to room temperature. The Grignard reagent was then added to a THF solution (5 mL) of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (250 mg, 0.74 mmol) and NiCl2(dppf) (10 mg, 0.015 mmol). The mixture was heated at reflux for 16 hours and then allowed to cool to room temperature. The reaction mixture was quenched with saturated ammonium chloride solution and extracted with EtOAc (2×). The extracts were dried over sodium sulfate and concentrated. Flash 40 Biotage (40M cartridge, 3:1 hexane:EtOAc) afforded 3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (45 mg, 19%). m/z (APCI-pos) M+1=313.1.
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mg
Type
reactant
Reaction Step Four
[Compound]
Name
NiCl2(dppf)
Quantity
10 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[CH:3]1[CH2:6][CH2:5][CH2:4]1.BrCCBr.Br[C:12]1[C:20]2[C:15](=[N:16][CH:17]=[CH:18][CH:19]=2)[N:14]([S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH:13]=1>C1COCC1.CCOCC>[CH:3]1([C:12]2[C:20]3[C:15](=[N:16][CH:17]=[CH:18][CH:19]=3)[N:14]([S:21]([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)(=[O:23])=[O:22])[CH:13]=2)[CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
340 mg
Type
reactant
Smiles
BrC1CCC1
Step Three
Name
Quantity
50 μL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
Name
NiCl2(dppf)
Quantity
10 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
was observed after a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then warmed back
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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